Epoxy resin - 55818-57-0

Epoxy resin

Catalog Number: EVT-305173
CAS Number: 55818-57-0
Molecular Formula: C21H25ClO5
Molecular Weight: 392.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Polymeric resins derived from OXIRANES and characterized by strength and thermosetting properties. Epoxy resins are often used as dental materials.
Source

The primary source of epoxy resins is the epoxide monomer, which can be derived from various chemical precursors. Commonly used epoxides include diglycidyl ether of bisphenol A and epichlorohydrin. The hardeners used in conjunction with these resins can vary significantly, encompassing amines, anhydrides, and phenolic compounds.

Classification

Epoxy resins can be classified based on their chemical structure and curing mechanisms:

  • Based on Structure:
    • Aliphatic Epoxy Resins: Typically derived from aliphatic compounds; they exhibit good UV resistance.
    • Aromatic Epoxy Resins: Derived from aromatic compounds; they offer higher thermal stability and enhanced mechanical properties.
  • Based on Curing Mechanism:
    • Thermal Curing: Requires heat to initiate the curing process.
    • Room Temperature Curing: Cures at ambient temperatures, often using amine hardeners.
    • UV Curing: Utilizes ultraviolet light to initiate polymerization.
Synthesis Analysis

Methods

The synthesis of epoxy resins primarily involves the polycondensation reaction between epoxide monomers and curing agents. The most common method is the reaction of diglycidyl ether of bisphenol A with an amine hardener.

Technical Details

  1. Conventional Method:
    • Involves mixing the epoxide with a hardener at elevated temperatures (typically between 60°C to 120°C) to facilitate cross-linking.
    • The reaction can be monitored using techniques such as Fourier Transform Infrared Spectroscopy to confirm the formation of epoxy groups and the extent of curing.
  2. Non-Conventional Methods:
    • Techniques such as microwave irradiation or ultrasonic processing are employed to enhance reaction rates and improve yield .
Molecular Structure Analysis

Structure

The molecular structure of epoxy resin is characterized by the presence of epoxide groups (-O-) within a three-membered ring. This structure allows for significant cross-linking during the curing process, leading to a robust three-dimensional network.

Data

  • Molecular Weight: Varies depending on the specific formulation but typically ranges from 300 g/mol to several thousand g/mol for oligomers.
  • Functional Groups: The presence of hydroxyl (-OH) groups and ether linkages contributes to the resin's adhesive properties.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in epoxy resin synthesis is the ring-opening polymerization of epoxide groups when reacted with amines or other hardeners.

Technical Details

  1. Mechanism:
    • The nucleophilic attack by amine groups on the electrophilic carbon atom of the epoxide ring leads to ring opening and subsequent polymerization.
    • This process results in cross-linking, enhancing mechanical properties such as tensile strength and impact resistance .
  2. Curing Process:
    • The curing process can be characterized using Differential Scanning Calorimetry to determine glass transition temperatures and exothermic peaks associated with curing .
Mechanism of Action

Process

The mechanism by which epoxy resins function involves several stages:

  1. Epoxide Ring Opening: The initial step involves nucleophilic attack on the epoxide ring by a curing agent.
  2. Cross-Linking Formation: As more epoxide groups react, a network structure forms through cross-linking.
  3. Curing Completion: The final product exhibits enhanced thermal stability and mechanical properties due to this extensive cross-linked network.

Data

  • Typical curing times range from several hours to days depending on temperature and formulation specifics.
  • Glass transition temperatures can exceed 200°C for fully cured systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually clear or amber-colored viscous liquid or solid upon curing.
  • Density: Approximately 1.1 g/cm³ for cured resins.
  • Viscosity: Ranges from low (for liquid formulations) to high (for solid formulations).

Chemical Properties

  • Chemical Resistance: Excellent resistance against solvents, acids, and bases.
  • Thermal Stability: Maintains integrity at elevated temperatures; thermal degradation typically occurs above 250°C .
Applications

Epoxy resins are utilized across various scientific and industrial fields due to their unique properties:

  • Adhesives: Used extensively in construction and automotive industries for bonding materials.
  • Coatings: Provide protective finishes in aerospace, marine, and industrial applications due to their durability.
  • Composites: Serve as matrix materials in fiber-reinforced composites for aerospace components, sporting goods, and automotive parts .
  • Electronics: Employed in encapsulating electronic components due to their insulating properties.
Synthesis and Structural Evolution of Epoxy Resins

Historical Development of Epoxy Monomer Synthesis

The foundational chemistry of epoxy resins emerged through independent pioneering work in the 1930s. In 1934, German chemist Paul Schlack of IG Farben discovered the cross-linking reaction between epoxides and amines, producing high-molecular-weight polyamine derivatives initially applied in textile auxiliaries [4] [7]. This fundamental reaction laid the groundwork for epoxy thermosetting systems. The breakthrough in bisphenol-A-based epoxy synthesis occurred in 1936 through parallel developments: Swiss chemist Pierre Castan synthesized epoxy resins from epichlorohydrin and bisphenol-A, patenting resins for dental applications due to their minimal shrinkage and lack of volatile byproducts [2] [4] [5]. Simultaneously, American chemist Sylvan Greenlee developed similar resins, patented in 1946 after research at DeVoe & Raynolds Company [5] [7].

Commercialization followed rapidly: Castan's technology was licensed by Ciba Ltd. (Switzerland), which launched the first commercial epoxy resin products in 1946. Greenlee's work led to production by Devoe-Reynolds, later acquired by Shell Chemical (now Momentive Specialty Chemicals) [2] [5]. Early manufacturing employed the "taffy process" – a single-step reaction of excess epichlorohydrin with bisphenol-A under alkaline conditions, producing variable molecular weight distributions through simultaneous epoxidation and oligomerization. The equation illustrates this synthesis:

$$\text{Bisphenol-A} + \text{excess Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{oligomeric glycidyl ethers} + \text{NaCl} + \text{H}_2\text{O}$$

Modern production shifted to the "advancement process" (also termed "chain advancement") for superior control. This two-stage method first produces low molecular weight diglycidyl ether of bisphenol-A (DGEBA) liquid epoxy resin (LER) with n≈0.15. Subsequent heating with additional bisphenol-A at 160–190°C catalyzed by phosphonium salts yields solid resins with precisely controlled molecular weights (n=2–30) [7].

Table: Evolution of Epoxy Monomer Synthesis Methods

PeriodMethodProcess CharacteristicsMolecular Weight ControlDominant Products
1936-1950sTaffy ProcessSingle-step reaction, excess epichlorohydrin, aqueous alkaliLow (broad distribution)Oligomeric mixtures (n=0–4)
1950s–PresentAdvancement ProcessTwo-step: LER synthesis + oligomerization with BPA, phosphonium catalystsHigh (n=2–30 precisely tunable)Solid resins, phenoxy resins

Polymerization Mechanisms: Oxirane Ring-Opening Reactions

Curing transforms epoxy monomers into cross-linked networks through ring-opening reactions initiated by nucleophilic or electrophilic agents. The highly strained three-membered oxirane ring (with bond angles ~60° versus ideal 109°) provides substantial driving force for polymerization [6]. Nucleophilic attack dominates most industrial processes:

  • Primary Amines: Undergo step-growth polymerization. A primary amine attacks the terminal carbon of the oxirane ring, generating a secondary amine and a hydroxyl group. The secondary amine reacts further with another epoxide to form a tertiary amine. Each amine hydrogen can react, yielding a cross-linked network:$$\text{R-NH}2 + \text{CH}2\text{-}\underset{\text{O}}{\text{CH}}\text{-R'} \rightarrow \text{R-NH-CH}2\text{-CH(OH)-R'} \xrightarrow{+ \text{epoxide}} \text{R-N(CH}2\text{-CH(OH)-R'})_2$$

  • Anhydrides: Require catalysts (tertiary amines) or hydroxyl groups to initiate reaction. Initially, carboxylate anions attack epoxides, forming ester linkages and generating additional alkoxide anions that propagate the reaction:$$\text{(R-CO)}2\text{O} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{R-COOH} \quad \text{(initiation)}$$$$\text{R-COO}^- + \text{epoxide} \rightarrow \text{R-COO-CH}2\text{-CH(OH)-O}^- \quad \text{(propagation)}$$

  • Catalytic Homopolymerization: Lewis acids (e.g., BF₃ complexes) or anions (e.g., phosphonium salts) initiate chain-growth polymerization. Anions attack epoxides to form alkoxides, which subsequently open new oxirane rings:$$\text{Y}^- + \text{epoxide} \rightarrow \text{Y-CH}2\text{-CH(O}^-)\text{-R} \xrightarrow{\text{epoxide}} \text{Y-[CH}2\text{-CH(O)}\text{-R-]}n\text{-CH}2\text{-CH(O}^-)\text{-R}$$

Reaction kinetics depend heavily on steric effects and electron density. Aliphatic amines react faster than aromatic counterparts due to lower electron delocalization. Cycloaliphatic epoxides exhibit slower reaction with nucleophiles than glycidyl ethers due to reduced ring strain and electron density differences [7].

Table: Curing Agents and Reaction Characteristics

Curing Agent TypeExampleReaction MechanismKineticsNetwork Structure
Aliphatic AminesDiethylenetriamineNucleophilic additionFast (minutes-hours, RT)High crosslink density, flexible chains
Aromatic Amines4,4'-DDSNucleophilic additionSlow (hours-days, 100–150°C)Rigid, high Tg networks
AnhydridesHexahydrophthalic anhydrideAnionic ring-openingModerate (hours, 120–180°C)Moderate crosslinks, ester groups
Lewis AcidsBF₃-MEA complexCationic homopolymerizationVery fast (seconds-minutes)Polyether chains

Cross-Linking Dynamics in Thermosetting Epoxy Systems

The transformation from liquid resin to solid thermoset involves complex changes in molecular mobility and reaction kinetics governed by diffusion limitations. During curing, the system undergoes four distinct phases:

  • Initial Liquid Phase: Reactions follow second-order kinetics where the rate depends on both epoxide and hardener concentrations ($\frac{d\alpha}{dt} = k(T)(1-\alpha)^2$). Molecular diffusion is unrestricted, and viscosity remains low.

  • Gelation: At a critical conversion ($\alpha{\text{gel}}$), an infinite polymer network forms, abruptly increasing viscosity to infinity. For a typical di-epoxide/tetra-amine system, $\alpha{\text{gel}}$ occurs at ~60% conversion. The system transitions from viscous liquid to rubbery gel but remains chemically active.

  • Vitrification: As the glass transition temperature ($T_g$) of the curing network approaches the cure temperature, molecular mobility plummets. Reactions slow dramatically as diffusion constraints dominate ($\frac{d\alpha}{dt} \approx D(T,\alpha)$). The system transitions to a glassy state with trapped unreacted groups.

  • Post-Vitrification Reactions: Additional cross-linking requires temperatures exceeding $Tg$ to restore mobility. Incomplete curing below $Tg$ creates inhomogeneous networks with residual stress and reduced mechanical performance [3].

Molecular dynamics simulations reveal that cross-linking density depends critically on functional group stoichiometry and reactivity disparities. Systems combining DGEBA (difunctional) and TGDDM (tetraglycidyl diamino diphenyl methane, tetrafunctional) with 4,4'-DDS hardener demonstrate that increased TGDDM content elevates cross-link density ($\rho{\text{xlink}}$) and $Tg$:

$$\rho_{\text{xlink}} \propto \frac{[\text{TGDDM}]}{[\text{DGEBA}] + [\text{TGDDM}]}$$

Simulations tracking conversion kinetics for DGEBA/TGDDM/4,4'-DDS systems show excellent agreement with experimental calorimetry data (<5% error in final conversion prediction). The work highlights how secondary amine reactivity declines by ~40% compared to primary amines due to steric hindrance and electron donation from formed ether linkages [3].

Table: Simulated vs. Experimental Properties of DGEBA/TGDDM/4,4'-DDS Resins

DGEBA:TGDDM Molar RatioSimulated $T_g$ (°C)Experimental $T_g$ (°C)Cross-link Density (mol/m³)Young's Modulus (GPa)
100:01821782,8502.95
75:251931893,2103.18
50:502072033,7803.42
0:1002232204,5503.91

Advanced Synthesis Techniques for High-Functionality Epoxies

Modern high-performance applications demand epoxies with tailored architectures and functionalities. Key synthetic advances include:

  • Multifunctional Novolac Epoxies: Phenol or cresol novolacs (from formaldehyde condensation) reacted with epichlorohydrin yield resins with 2–6 epoxy groups per molecule. Epoxy phenol novolak (EPN) and epoxy cresol novolak (ECN) resins achieve cross-link densities 3–5 times higher than DGEBA, delivering exceptional thermal stability (>200°C service temperatures) and chemical resistance. Their high viscosity necessitates reactive diluents or elevated processing temperatures [7].

  • Controlled Advancement with Phosphonium Salts: Traditional advancement catalysts like NaOH or amines promote etherification side reactions, broadening molecular weight distributions. Tetrahydrocarbyl phosphonium salts (e.g., ethyltriphenylphosphonium acetate) enable precise oligomerization at 160–175°C under anhydrous conditions. Critically, maintaining reaction temperatures ≤175°C and water content <500 ppm preserves catalyst activity, allowing >75% of phosphonium species to remain active after 120 minutes at 160°C. This minimizes deactivation pathways (e.g., ylide formation or reaction with epoxides) and yields advanced resins with narrower molecular weight distributions, controlled EEW (epoxy equivalent weight), and reduced color formation compared to quaternary ammonium catalysts [1]:

$$\text{Phosphonium-catalyzed advancement:} \quad \text{DGEBA} + \text{BPA} \xrightarrow[\text{<175°C}]{\text{R}_4\text{P}^+\text{X}^-} \text{OH-terminated prepolymer} + \text{epoxy-terminated chains}$$

  • Cycloaliphatic Epoxies via Epoxidation: Peracid-mediated epoxidation of cycloalkenes (e.g., vinylcyclohexene dioxide or dicyclopentadiene dioxide) produces chlorine-free, low-viscosity resins with high oxirane content. These materials exhibit superior UV stability, low dielectric constants (2.8–3.2 at 1 MHz), and high $T_g$ (>250°C when cured with anhydrides). Cationic photoinitiators enable rapid UV curing for coatings and electronics encapsulation [7].

  • Bio-Based Epoxies: Epoxidized vegetable oils (e.g., soybean oil) and terpene-derived epoxies offer sustainable alternatives. Though their functionality (0.5–4 epoxides/chain) and reactivity are lower, they serve effectively as reactive diluents or flexibilizers. Glycidylation of lignin-derived phenolics produces rigid, high-functionality epoxies for composite matrices.

Table: Performance Comparison of Advanced Epoxy Resins

Resin TypeEpoxy FunctionalityViscosity (cP, 25°C)Cured $T_g$ (°C)Dielectric Constant (1 MHz)Primary Applications
Bisphenol-A LER (n≈0.1)~211,000–15,000150–1703.6–4.0Coatings, adhesives
Phenol Novolac (EPN)3.635,000–80,000190–2203.8–4.2High-temp composites, PCB laminates
Cresol Novolac (ECN)4.020,000–50,000200–2303.7–3.9Semiconductor encapsulation
Cycloaliphatic2.0–2.2350–800220–2602.8–3.2LED encapsulation, UV-cured coatings
Phosphonium-Advanced (n=5)~2Solid @25°C170–1903.7–3.9Aerospace composites, powder coatings

Properties

CAS Number

55818-57-0

Product Name

Epoxy resin

IUPAC Name

2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid

Molecular Formula

C21H25ClO5

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C15H16O2.C3H5ClO.C3H4O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;1-2-3(4)5/h3-10,16-17H,1-2H3;3H,1-2H2;2H,1H2,(H,4,5)

InChI Key

RYSXGWPNVZQNNB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC(=O)O.C1C(O1)CCl

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC(=O)O.C1C(O1)CCl

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